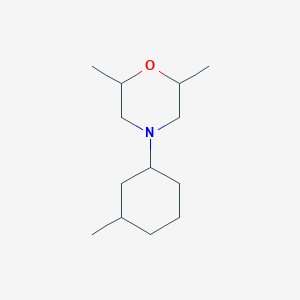![molecular formula C21H23Cl2N3O B5230586 N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5230586.png)
N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide, commonly known as DPA, is a synthetic compound that has been widely studied for its potential therapeutic applications. DPA belongs to the class of phenylpiperazine derivatives and has been investigated for its pharmacological properties in various scientific studies.
作用機序
The exact mechanism of action of DPA is not fully understood. However, it has been suggested that DPA exerts its pharmacological effects by modulating the activity of various neurotransmitters, such as dopamine, serotonin, and norepinephrine. DPA has also been shown to inhibit the activity of cyclooxygenase (COX), which is involved in the production of prostaglandins, leading to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to its potential use in the treatment of depression and anxiety. DPA has also been shown to reduce the production of prostaglandins, leading to its anti-inflammatory and analgesic properties. In addition, DPA has been shown to have antioxidant and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using DPA in lab experiments include its high purity and well-defined structure, which allows for accurate dosing and reproducible results. DPA is also stable and can be easily synthesized in large quantities. However, the limitations of using DPA in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of DPA. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another potential direction is the study of its potential use in the treatment of various types of cancer. In addition, further studies are needed to elucidate the exact mechanism of action of DPA and to optimize its pharmacological properties for therapeutic use.
合成法
The synthesis of DPA involves the reaction of 2,6-dichloroaniline with 4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxylic acid in the presence of a coupling agent, such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then reacted with acetic anhydride to obtain the final product, DPA. The synthesis method has been optimized to yield high purity and high yield of DPA.
科学的研究の応用
DPA has been extensively studied for its potential therapeutic applications. It has been investigated for its anti-inflammatory, analgesic, and antidepressant properties. DPA has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. In addition, DPA has been shown to have antitumor and antimicrobial activities.
特性
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O/c22-18-9-4-10-19(23)21(18)24-20(27)16-26-14-12-25(13-15-26)11-5-8-17-6-2-1-3-7-17/h1-10H,11-16H2,(H,24,27)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPIQCVNPJEPSK-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5230516.png)
![methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5230520.png)
![3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5230532.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5230534.png)


![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)



![N-(4-fluorophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5230594.png)

